molecular formula C13H10N2O3S2 B14235983 5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid CAS No. 342820-12-6

5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid

Cat. No.: B14235983
CAS No.: 342820-12-6
M. Wt: 306.4 g/mol
InChI Key: XIVSNTGSQUJBTL-UHFFFAOYSA-N
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Description

5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid is a complex heterocyclic compound It is known for its unique structure, which combines elements of thiazole and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under reflux conditions with appropriate solvents like methanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazoloquinoline derivatives.

    Substitution: Formation of halogenated thiazoloquinoline derivatives.

Scientific Research Applications

5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase . By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to the death of bacterial cells or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid is unique due to its combined thiazole and quinoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

342820-12-6

Molecular Formula

C13H10N2O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

5-ethyl-8-oxo-2-sulfanylidene-3H-[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid

InChI

InChI=1S/C13H10N2O3S2/c1-2-15-5-7(12(17)18)11(16)6-3-10-8(4-9(6)15)14-13(19)20-10/h3-5H,2H2,1H3,(H,14,19)(H,17,18)

InChI Key

XIVSNTGSQUJBTL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)NC(=S)S3)C(=O)O

Origin of Product

United States

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